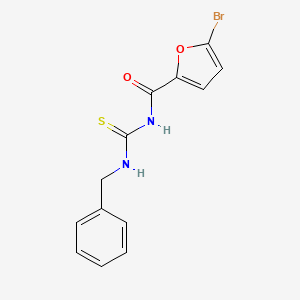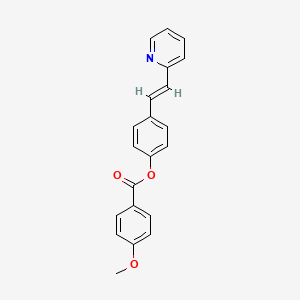
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate
概要
説明
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate is an organic compound that features a pyridine ring and a methoxybenzoate ester
準備方法
The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the Heck reaction, where a vinylpyridine is coupled with a halogenated phenyl methoxybenzoate under palladium catalysis. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
化学反応の分析
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the vinyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where reagents like bromine or nitric acid can introduce substituents at specific positions on the ring.
科学的研究の応用
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity, while the vinyl and methoxybenzoate groups can interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and are known for their biological activities, including antifibrotic and antimicrobial properties.
Piperidine derivatives: These compounds are widely used in pharmaceuticals and share some structural similarities with the pyridine ring.
2,2’-Bipyridyl: This compound is a symmetrical bipyridine used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of a vinylpyridine moiety with a methoxybenzoate ester, providing a versatile scaffold for various applications in research and industry.
特性
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-19-13-8-17(9-14-19)21(23)25-20-11-6-16(7-12-20)5-10-18-4-2-3-15-22-18/h2-15H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNUULRNUYND-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



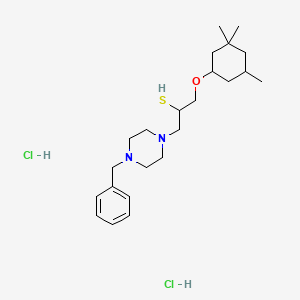

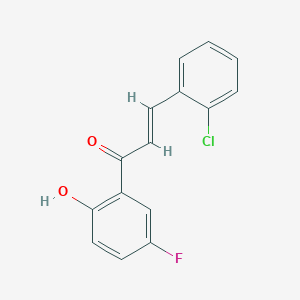
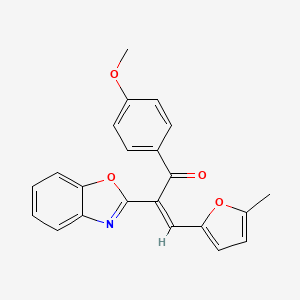
![N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B3407095.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3407097.png)

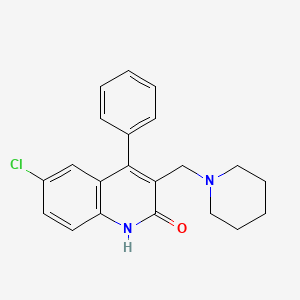
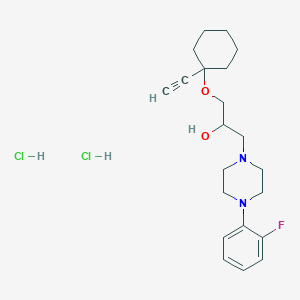
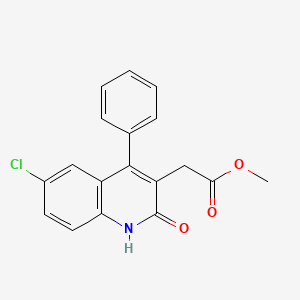
![n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3407156.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B3407157.png)
